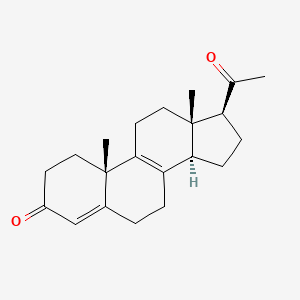
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine
Übersicht
Beschreibung
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine is a compound that belongs to the class of nitrogen-containing heterocycles. These compounds are known for their diverse applications in pharmaceuticals, organic materials, and bioactive molecules. The presence of both piperazine and trifluoroethyl groups in its structure suggests potential biological and chemical reactivity.
Vorbereitungsmethoden
The synthesis of 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 3,5-dimethylpiperazine and 2,2,2-trifluoroethylamine.
Reaction Conditions: The two starting materials are reacted under controlled conditions, often in the presence of a suitable solvent such as ethanol or dimethylformamide (DMF). The reaction may require a catalyst or a base like potassium carbonate (K2CO3) to facilitate the formation of the imine bond.
Industrial Production: On an industrial scale, the synthesis may involve continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Analyse Chemischer Reaktionen
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of amines.
Substitution: The trifluoroethyl group can undergo nucleophilic substitution reactions, where nucleophiles like hydroxide ions or amines replace the trifluoro group, forming new derivatives.
Common Reagents and Conditions: Typical reagents include acids, bases, and solvents like ethanol, methanol, and DMF. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.
Wissenschaftliche Forschungsanwendungen
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s biological activity is explored in various studies, including its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Research is ongoing to investigate its therapeutic potential in treating diseases such as cancer, bacterial infections, and viral infections.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine involves its interaction with specific molecular targets:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological pathways. For example, it may inhibit the activity of certain enzymes, leading to the disruption of metabolic processes in microorganisms or cancer cells.
Pathways Involved: The pathways affected by the compound include those related to cell proliferation, apoptosis, and signal transduction. By modulating these pathways, the compound can exert its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
1-(3,5-Dimethylpiperazin-1-yl)-2,2,2-trifluoroethan-1-imine can be compared with other similar compounds:
Similar Compounds: Compounds such as 1-(3,5-Dimethylpiperazin-1-yl)-2,2-dimethylpropan-1-one and pyrrolopyrazine derivatives share structural similarities and biological activities.
Uniqueness: The presence of the trifluoroethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which may enhance its biological activity and therapeutic potential.
Eigenschaften
IUPAC Name |
1-(3,5-dimethylpiperazin-1-yl)-2,2,2-trifluoroethanimine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14F3N3/c1-5-3-14(4-6(2)13-5)7(12)8(9,10)11/h5-6,12-13H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGDWXLMFJKFXKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(N1)C)C(=N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


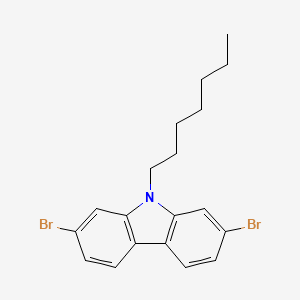
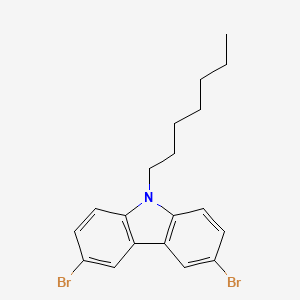

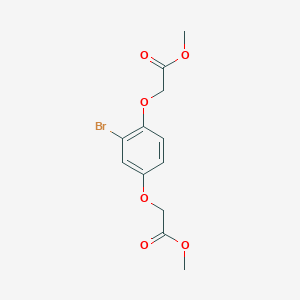
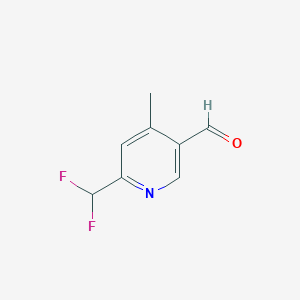

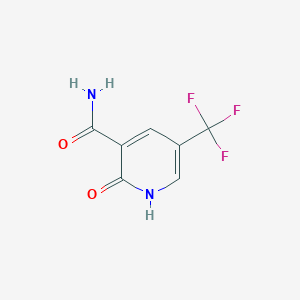


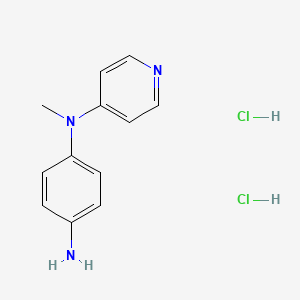
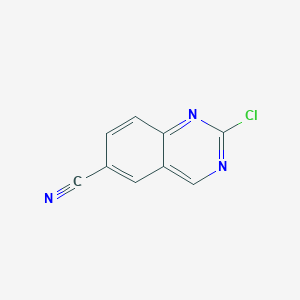
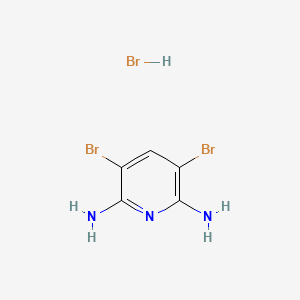
![Benzyl N-[2-[3,5-dihydroxy-5-methyl-4-[methyl(phenylmethoxycarbonyl)amino]oxan-2-yl]oxy-3,4-dihydroxy-5-(phenylmethoxycarbonylamino)cyclohexyl]-N-ethylcarbamate](/img/structure/B1436082.png)
